molecular formula C9H12F2N2O2S B12927489 (R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide

(R)-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide

Cat. No.: B12927489
M. Wt: 250.27 g/mol
InChI Key: FORFBJNKDYMFQR-RXMQYKEDSA-N
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Description

®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is a chiral compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminoethyl group, difluorophenyl ring, and a methanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, ®-4-(1-aminoethyl)-2,6-difluorophenylamine.

    Reaction with Methanesulfonyl Chloride: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, the use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The difluorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The presence of the difluorophenyl ring and methanesulfonamide group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-aminoethyl)phenol
  • ®-4-(1-aminoethyl)benzenamine
  • ®-4-(1-aminoethyl)phenyl trifluoromethanesulfonate

Uniqueness

®-N-(4-(1-aminoethyl)-2,6-difluorophenyl)methanesulfonamide is unique due to the presence of the difluorophenyl ring, which imparts distinct electronic properties and reactivity. Additionally, the methanesulfonamide group enhances its solubility and stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H12F2N2O2S

Molecular Weight

250.27 g/mol

IUPAC Name

N-[4-[(1R)-1-aminoethyl]-2,6-difluorophenyl]methanesulfonamide

InChI

InChI=1S/C9H12F2N2O2S/c1-5(12)6-3-7(10)9(8(11)4-6)13-16(2,14)15/h3-5,13H,12H2,1-2H3/t5-/m1/s1

InChI Key

FORFBJNKDYMFQR-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)NS(=O)(=O)C)F)N

Origin of Product

United States

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